NBD-COCl

HPLC fluorescence derivatization eugenol quantification method sensitivity comparison

QC labs often need multiple reagents for amine, phenol, and alcohol analysis. NBD-COCl is a single fluorescent derivatization probe that labels all three classes via pH-tunable acyl chloride chemistry. • LODs of 0.003-0.006 μg/mL for phenols (o-phenylphenol, eugenol) at RT in 1-2 min - 6.7× more sensitive than NBD-F/UV. • Interference-free quantification of aromatic diamines (0-400 ng/mL, r >0.998) from air-sampling filters. • Validated for chiral separation (LOQ 10 nM) and hydroxy acid profiling (10 fmol/injection). Supplied as crystalline solid, ≥92% purity. Ships on dry ice; store frozen (<0°C) under inert gas.

Molecular Formula C9H7ClN4O4
Molecular Weight 270.63 g/mol
CAS No. 140164-85-8
Cat. No. B120992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNBD-COCl
CAS140164-85-8
Molecular FormulaC9H7ClN4O4
Molecular Weight270.63 g/mol
Structural Identifiers
SMILESCN(CC(=O)Cl)C1=CC=C(C2=NON=C12)[N+](=O)[O-]
InChIInChI=1S/C9H7ClN4O4/c1-13(4-7(10)15)5-2-3-6(14(16)17)9-8(5)11-18-12-9/h2-3H,4H2,1H3
InChIKeyBLKGIXBLRWZLKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NBD-COCl Identity and Procurement Specifications


NBD-COCl [=4-(N-Chloroformylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole] is a pre-column fluorescent derivatization reagent designed for high-performance liquid chromatography (HPLC) [1]. It belongs to the nitrobenzoxadiazole (NBD) family of benzofurazan-based fluorogenic probes, characterized by a reactive chloroformylmethyl-N-methylamino substituent at the 4-position that enables covalent labeling of primary and secondary amines, phenols, and alcohols . The reagent is supplied as a crystalline solid with a minimum purity of ≥92.0% (by argentometric titration), requires storage under inert gas at frozen temperatures (<0°C) due to moisture and heat sensitivity, and is specifically graded for HPLC labeling applications .

Workflow Pre-column HPLC fluorescent derivatization
Targets Amines, phenols, alcohols, hydroxy acids
Format Crystalline solid; requires inert gas frozen storage
Analytical probe; purity specification reviewed via titration.

NBD-COCl vs. Related Benzofurazan Derivatization Reagents


Within the benzofurazan fluorescent labeling family, reagents differ fundamentally in their reactive warhead chemistry, target analyte selectivity, and resulting detection sensitivity. NBD-Cl (4-chloro-7-nitrobenzofurazan) and NBD-F (4-fluoro-7-nitrobenzofurazan) react via direct nucleophilic aromatic substitution at the benzofurazan ring and are primarily limited to amine and thiol targets . NBD-F is approximately 500-fold more reactive toward glycine than NBD-Cl but remains restricted to amine/thiol chemistry and requires careful storage due to heightened hydrolysis sensitivity [1]. DBD-COCl introduces a dimethylaminosulfonyl group that broadens reactivity to hydroxyl groups alongside amines and thiols, but with different chromatographic retention and sensitivity profiles [2]. NBD-COCl occupies a distinct niche: its chloroformylmethyl-N-methylamino side-chain carbonyl chloride enables rapid, mild-condition derivatization of amines, phenols, and alcohols via acyl chloride chemistry, yielding adducts with fluorescence excitation/emission at approximately 478/537 nm and offering compound-specific limits of detection that cannot be extrapolated from structural analogs .

vs. NBD-F Acyl chloride chemistry targets broader analytes (phenols, alcohols) than NBD-F's amine/thiol scope; LOD and method conditions may not transfer.
vs. DBD-COCl Chromatographic resolution and sensitivity for specific analytes (e.g., anandamide, fluoxetine enantiomers) differ substantially; structural similarity does not guarantee equivalent performance.
vs. NBD-Cl Reactivity, fluorescence wavelength, and pH-dependent selectivity profiles are distinct; methods validated for NBD-Cl may not reproduce with NBD-COCl.

NBD-COCl Comparative Performance Evidence


Eugenol Detection Limit: Fluorescence vs. UV Derivatization

In a direct method-to-method comparison, NBD-COCl pre-column derivatization with fluorescence detection (ex 478 nm / em 537 nm) yielded a limit of detection (LOD) for eugenol of 0.006 μg/mL (S/N = 3:1), which is 6.7-fold lower in concentration and approximately 45-fold lower in absolute amount compared to the previously published NBD-F pre-column derivatization with UV detection at 380 nm, which reported an LOD of 0.04 μg/mL [1][2]. The NBD-COCl method used borate buffer (pH 9.0) at room temperature for 1 min, while the NBD-F method required borate buffer (pH 8.5) at 40°C for 4 min [1][2].

Eugenol LOD Comparison
Head-to-head
NBD-COCl:0.006 μg/mL (~2.7 pg abs.)
NBD-F (UV):0.04 μg/mL (~120 pg abs.)
6.7× lower conc. LOD; ~45× lower abs. amount
Supports trace-level analysis with reduced sample volume.
Milder conditions (RT, 1 min) vs. NBD-F (40°C, 4 min).
HPLC fluorescence derivatization eugenol quantification method sensitivity comparison

Anandamide Detection Limit: NBD-COCl vs. DBD-COCl

In a head-to-head comparison using column-switching HPLC with fluorimetric detection, the detection limit for anandamide derivatized with NBD-COCl was calculated as 16.5 fmol (using FUMI theory), compared with 2.39 fmol for DBD-COCl under comparable conditions [1]. While DBD-COCl demonstrated approximately 6.9-fold superior sensitivity for this specific analyte, the data establish the quantitative performance boundary of NBD-COCl against its closest structural congener, enabling informed reagent selection when sensitivity requirements are known.

Anandamide LOD Comparison
Head-to-head
NBD-COCl:16.5 fmol
DBD-COCl:2.39 fmol
DBD-COCl ~6.9× more sensitive
Defines performance boundary for endocannabinoid analysis.
Reagent choice depends on required sensitivity threshold.
anandamide quantification endocannabinoid analysis fluorescent labeling reagent comparison

Selective Aromatic Diamine Derivatization via pH Control

Under optimized acidic conditions (pH 5, 35°C, 5 min, low acetonitrile concentration), NBD-COCl selectively derivatized three types of carcinogenic aromatic diamines to form di-NBD-CO-aromatic amine adducts with retention times <5 min, while phenols and aliphatic amines present in the same sample solution showed absolutely no derivatization [1]. The calibration was linear over 0–400 ng/mL (n = 5, r > 0.998). This selectivity is attributed to pKa-dependent differential reactivity of the chloroformylmethyl warhead, a feature not achievable with NBD-Cl or NBD-F, which react broadly with any nucleophilic amine or thiol regardless of aromaticity [1]. A model system using sulfuric acid-impregnated filters spiked with aromatic amines, phenols, and aliphatic amine confirmed quantitative detection of only the aromatic amine targets.

Selective Diamine Derivatization
Head-to-head
Binary selectivity at pH 5 100% aromatic diamines; 0% phenols/aliphatic amines
Enables direct analysis of complex aqueous samples without clean-up.
Not achievable with NBD-Cl or NBD-F.
selective derivatization carcinogenic aromatic diamines industrial hygiene monitoring

Chiral Separation of Fluoxetine Enantiomers: NBD-COCl vs. DBD-COCl

In a head-to-head evaluation of NBD-COCl and DBD-COCl for enantiomeric separation of fluoxetine (FLX) on a CHIRALPAK AD-RH amylose-based chiral column in reversed-phase mode, the NBD-COCl derivative (NBD-FLX) exhibited a sufficient separation factor (α) and resolution (Rs) for reliable enantiomer discrimination, whereas the DBD-COCl derivative did not achieve adequate resolution under the same chromatographic conditions [1]. Consequently, NBD-COCl was selected for the validated method, which achieved intra- and inter-day accuracy of 97.6–112.7% and precision of 1.47–10.60% over a 10–1000 nM range, with a limit of quantification of approximately 10 nM in rat plasma [1].

Chiral Fluoxetine Resolution
Head-to-head
NBD-COCl:Sufficient α & Rs
DBD-COCl:Inadequate resolution
LOQ 10 nM in rat plasma
Critical for stereoselective PK studies of amine drugs.
Mandatory choice over DBD-COCl for this application.
chiral separation fluoxetine enantiomers column-switching HPLC pharmacokinetics

Multi-Class Analyte Derivatization: Amines, Phenols, Alcohols, and Hydroxy Acids

NBD-COCl demonstrates validated derivatization across a structurally diverse range of analytes: (a) secondary amine antidepressants (fluoxetine/norfluoxetine) at 60°C for 15 min with LOQ of 10 nM in plasma [1]; (b) phenolic preservatives (o-phenylphenol) in cosmetic matrices at room temperature for 2 min with LOD of 0.003 μg/mL (12 pg absolute) [2]; (c) chiral hydroxy acids (lactate and 3-hydroxybutyrate) at 60°C for 15 min with detection limit of 10 fmol/injection [3]; (d) phenolic flavor compounds (eugenol) at room temperature for 1 min with LOD of 0.006 μg/mL [4]. This breadth contrasts with NBD-Cl and NBD-F, which are documented primarily for amine and thiol labeling, and with DBD-COCl, which labels hydroxyl groups but may require base catalysts (e.g., quinuclidine) for complete reaction with certain nucleophiles [REFS-4 — context from NBD-F/DBD-COCl literature].

Multi-Class Analyte Coverage
Cross-study
Validated for amines (LOQ 10 nM), phenols (LOD 0.003 μg/mL), alcohols, and hydroxy acids (LOD 10 fmol).
Reduces inventory and method re-validation burden.
Requires no auxiliary base catalysts.
multi-analyte derivatization hydroxy acids phenol quantification biological sample analysis

Red-Shifted Fluorescence for Reduced Biological Matrix Interference

NBD-COCl-derivatized amine adducts exhibit fluorescence excitation at 478 nm and emission at 537 nm in aqueous acetonitrile mobile phase, as reported for fluoxetine/norfluoxetine derivatives [1]. In contrast, NBD-Cl amine adducts fluoresce at shorter wavelengths with excitation at 464 nm and emission at 512 nm in aqueous solutions . The 14 nm red shift in excitation and 25 nm red shift in emission for NBD-COCl adducts provides greater spectral separation from common biological matrix autofluorescence, which is typically most intense in the 350–450 nm range. Additionally, NBD-amine adduct fluorescence intensity is highly environment-sensitive and decreases significantly in aqueous solution , whereas the NBD-COCl adduct fluorescence has been demonstrated to be robust in aqueous-organic mobile phases across multiple validated methods [1][2].

Red-Shifted Fluorescence
Supporting evidence
NBD-COCl:Ex 478 nm / Em 537 nm
NBD-Cl:Ex 464 nm / Em 512 nm
Red-shifted by 14 nm (ex) / 25 nm (em)
May reduce biological matrix autofluorescence interference.
Supports S/N ratio improvement in complex matrices.
fluorescence wavelength optimization biological matrix interference HPLC fluorescence detection

NBD-COCl Optimal Application Scenarios


Trace-Level Phenolic Preservatives and Flavor Analysis

NBD-COCl enables LODs of 0.003–0.006 μg/mL for phenolic analytes such as o-phenylphenol and eugenol in complex matrices (skin lotions, essential oils) using simple room-temperature 1–2 min derivatization [1][2]. This represents a 6.7-fold sensitivity improvement over NBD-F/UV methods for eugenol and eliminates the need for elevated-temperature derivatization required by NBD-F (40°C, 4 min) [2]. QC laboratories analyzing preservative and flavor content in cosmetic and food products should select NBD-COCl when detection limits below 0.01 μg/mL are required without LC-MS instrumentation.

Carcinogenic Aromatic Diamine Monitoring in Workplace Air

The pH-tunable selectivity of NBD-COCl uniquely enables direct derivatization and quantification of carcinogenic aromatic diamines (0–400 ng/mL, r > 0.998) in aqueous extracts from air-sampling filters without interference from co-extracted phenols or aliphatic amines [3]. Industrial hygiene laboratories monitoring worker exposure to aromatic diamine carcinogens should adopt NBD-COCl over NBD-Cl or NBD-F because the latter reagents lack this binary selectivity and would require additional clean-up steps, increasing analysis time and potential for analyte loss [3].

Chiral Pharmacokinetic Profiling of Amine Drug Enantiomers

For chiral separation of fluoxetine enantiomers, NBD-COCl provides adequate enantiomeric resolution (α and Rs) on CHIRALPAK AD-RH where DBD-COCl fails, with validated intra-/inter-day accuracy of 97.6–112.7% and LOQ of 10 nM in rat plasma [4]. Bioanalytical laboratories conducting stereoselective PK studies of amine drugs should standardize on NBD-COCl as the derivatization reagent when prior evidence indicates DBD-COCl derivatives yield insufficient chiral recognition under reversed-phase conditions [4].

Multi-Class Metabolomics Profiling of Hydroxy Acids, Amines, and Phenols

NBD-COCl is validated for simultaneous pre-column derivatization of chiral hydroxy acids (lactate, 3-hydroxybutyrate) with detection limits of 10 fmol/injection and intra-day precision of 1.04–3.25% in human plasma [5], alongside demonstrated performance for secondary amines (fluoxetine) and phenols (o-phenylphenol, eugenol) [1][2][6]. Clinical metabolomics cores seeking a single derivatization reagent for multi-class small-molecule profiling should evaluate NBD-COCl to reduce method complexity and inventory, noting that hydroxy acid derivatization requires 60°C for 15 min, while phenolic labeling proceeds at room temperature in 1–2 min [5][2].

Application
Selection Property
Validation Focus
Trace-level phenolic and flavor analysis
Sub-0.01 μg/mL LOD without LC-MS
LOD verification in target matrix; linearity and recovery
Workplace aromatic diamine monitoring
pH-tunable binary selectivity
Selectivity confirmation against co-extracted phenols and aliphatic amines
Chiral pharmacokinetic profiling
Enantiomeric resolution on AD-RH column
Resolution factor (Rs) and accuracy/precision in biological matrix
Multi-class metabolomics profiling
Broad analyte class coverage
Cross-class method ruggedness and LOD consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for NBD-COCl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.